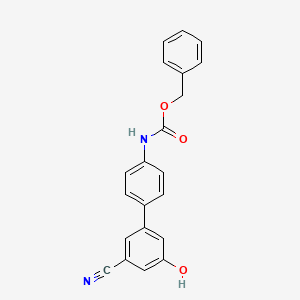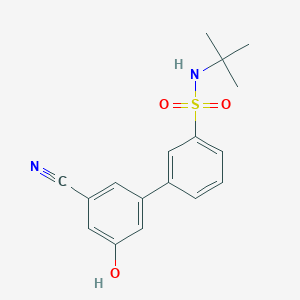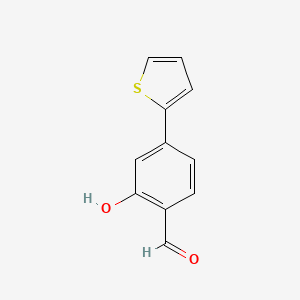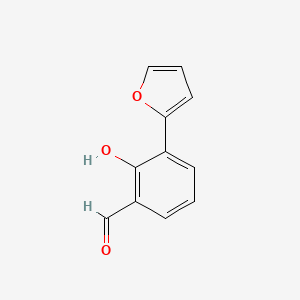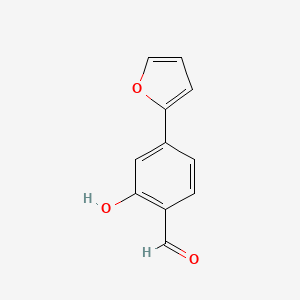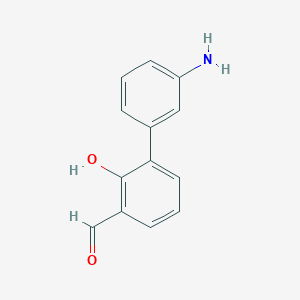
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (5-TBSCP) is a phenolic compound with a wide range of applications in the scientific, industrial, and medical fields. It is a white crystalline solid with a melting point of 241-243°C and a molecular weight of 330.37 g/mol. 5-TBSCP is used in the synthesis of various pharmaceuticals and is a key intermediate in the production of various dyes, agrochemicals, and other industrial products. In addition, 5-TBSCP has been studied for its potential medical applications, including its use as an anti-inflammatory, antioxidant, and anti-cancer agent.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has a wide range of applications in the scientific, industrial, and medical fields. In the scientific field, it is used as a reagent in the synthesis of various pharmaceuticals, and as a key intermediate in the production of various dyes, agrochemicals, and other industrial products. In the medical field, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage in cells. Additionally, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. It has also been shown to induce apoptosis in certain cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to have a wide range of biochemical and physiological effects in various animal and cell culture models. In animal models, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to reduce inflammation and oxidative stress, as well as to reduce the levels of certain pro-inflammatory cytokines. In cell culture models, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Additionally, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to reduce the levels of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments is its availability and low cost. It is a readily available reagent that can be synthesized in a relatively straightforward manner. Additionally, 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is non-toxic and has a wide range of applications in the scientific, industrial, and medical fields. However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood, and its effects on human cells have not been extensively studied.
Orientations Futures
Given the wide range of applications of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%, there are many potential future directions for research. For example, further studies are needed to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% and its effects on human cells. Additionally, further studies are needed to explore the potential anti-inflammatory, antioxidant, and anti-cancer properties of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%. Finally, further studies are needed to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in the industrial and medical fields.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is typically synthesized through the reaction of 3-t-butylsulfamoylphenol and 2-cyanoacetamide. This reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in aqueous solution at a temperature of 80-90°C. The product is isolated by filtration, washed with water, and dried to give 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in 95% yield.
Propriétés
IUPAC Name |
N-tert-butyl-3-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOXHYVIPVSDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
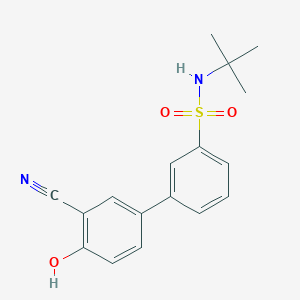
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)


